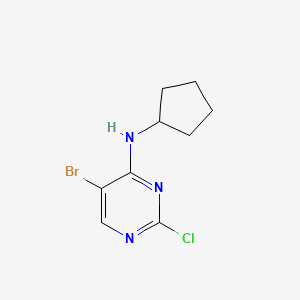

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Cat. No. B1521919

Key on ui cas rn:

733039-20-8

M. Wt: 276.56 g/mol

InChI Key: DIVUXBABVYOIOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09193732B2

Procedure details

A nitrogen-flushed, suitably equipped 5 L 4-neck round bottom flask is charged with 250 g (1.097 mol, 140.4 mL, 1.0 eq.) of 5-bromo-2,4-dichloropyrimidine (A1h) and 1127 g, (1250 mL) of ethyl acetate. The content is stirred at 20° C. and 283.5 g (2.194 mol, 382.0 mL, 2.0 eq.) of N,N-diisopropylethylamine is added. A solution of 102.8 g (1.207 mol, 119 mL, 1.1 eq.) of cyclopentylamine (A1g) dissolved in 1127 g, (1250 mL) of ethyl acetate is added over 60 min. An 18° C. to 36° C. exotherm is observed. The solution is warmed to 40° C. This temperature is maintained for at least 6 h or until all the starting material A1h, is consumed as determined by HPLC analysis. The resulting slurry is cooled to 25° C. and 500 g (500 mL) of water is added. The content is stirred for 15 min and the phases are allowed to separate. The bottom (aqueous) layer is removed and the organic layer is washed once more with 500 g (500 mL) of water. The sample is stirred for 15 min, and the phases are allowed to separate. The bottom (aqueous) layer is removed. The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.). 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=85° C.). Again, 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=96° C.). The sample is cooled to 50° C. and seeded. The cooling is continued to 4° C. and the temperature is maintained at 4° C. for 1 h. The solids are filtered and the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane. The solids are dried at 50° C. for 16 h, to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[CH:19]1([NH2:24])[CH2:23][CH2:22][CH2:21][CH2:20]1>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([NH:24][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

140.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC(=NC1)Cl)Cl

|

|

Name

|

|

|

Quantity

|

1250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

382 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(C(C)C)CC

|

Step Three

|

Name

|

|

|

Quantity

|

119 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)N

|

|

Name

|

|

|

Quantity

|

1250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The content is stirred at 20° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A nitrogen-flushed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added over 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An 18° C. to 36° C. exotherm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is warmed to 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This temperature is maintained for at least 6 h or until all the starting material A1h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry is cooled to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

500 g (500 mL) of water is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The content is stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottom (aqueous) layer is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed once more with 500 g (500 mL) of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The sample is stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottom (aqueous) layer is removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

684 g (1 L) of heptane is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is resumed to a volume of 1500 mL (batch temp=85° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Again, 684 g (1 L) of heptane is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is resumed to a volume of 1500 mL (batch temp=96° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The sample is cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is continued to 4° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is maintained at 4° C. for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids are filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids are dried at 50° C. for 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(=NC(=NC1)Cl)NC1CCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |